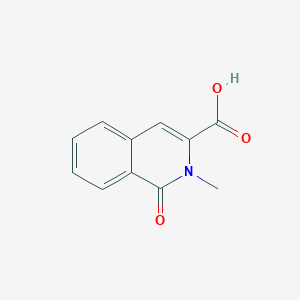

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-oxoisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions: 2-Methyl-1-oxoisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

科学的研究の応用

2-Methyl-1-oxoisoquinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the development of agrochemicals and dyes.

作用機序

The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit topoisomerases, which are enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

Quinoline: Similar in structure but lacks the carboxylic acid group.

Isoquinoline: The parent compound without the methyl and carboxylic acid substituents.

2-Methylquinoline: Similar but lacks the carboxylic acid group.

Uniqueness: 2-Methyl-1-oxoisoquinoline-3-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

生物活性

2-Methyl-1-oxoisoquinoline-3-carboxylic acid (2-M1OICA) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antitumor, and neuropharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-M1OICA features an isoquinoline core, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including 2-M1OICA, may exhibit significant antimicrobial properties. Several studies have demonstrated that isoquinolines can inhibit the growth of various bacteria, fungi, and parasites. The specific mechanisms often involve interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed | |

| Candida albicans | Antifungal activity noted | |

| Staphylococcus aureus | Potential antibiotic candidate |

Antitumor Activity

The antitumor potential of 2-M1OICA is also noteworthy. Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 2-M1OICA may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest | |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Neuropharmacological Effects

Isoquinoline derivatives are known to interact with neurotransmitter systems, suggesting a potential role in treating neurological disorders. Preliminary studies indicate that 2-M1OICA may influence dopamine and serotonin receptors, which could be beneficial in conditions such as depression or schizophrenia.

The biological activity of 2-M1OICA can be attributed to several mechanisms:

- Hydrogen Bonding: The functional groups in the molecule allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy .

- Receptor Modulation: The compound may modulate neurotransmitter receptors, impacting synaptic transmission and potentially alleviating symptoms of neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against a panel of pathogens. 2-M1OICA was tested alongside other compounds and demonstrated superior activity against Candida albicans with an MIC value significantly lower than that of standard antifungal agents.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of isoquinoline derivatives on human cancer cell lines, 2-M1OICA was found to induce significant apoptosis in HeLa cells. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with the compound .

特性

IUPAC Name |

2-methyl-1-oxoisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOFSHPQXLKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368697 |

Source

|

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89806-32-6 |

Source

|

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。